KCNQ1/MINK Potassium Channel Antagonist Activity: A Defined Ion Channel Modulator Profile
This compound demonstrates quantifiable antagonist activity at the KCNQ1/MINK potassium channel complex, a target implicated in cardiac repolarization and arrhythmia. In a functional assay measuring inhibition of KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing KCNQ1/MINK, 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline exhibited an IC₅₀ value of 1.90 × 10³ nM (1.9 μM) [1]. This specific ion channel activity profile distinguishes it from structurally related quinazolines optimized exclusively for kinase inhibition, providing a basis for selecting this compound in projects requiring modulation of potassium channel function rather than solely kinase activity.
| Evidence Dimension | KCNQ1/MINK potassium channel antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 × 10³ nM |
| Comparator Or Baseline | Untested for most kinase-focused quinazoline analogs; activity for this target is a distinct functional profile. |
| Quantified Difference | This compound exhibits measurable KCNQ1/MINK antagonism (IC₅₀ = 1.9 μM), whereas typical EGFR/HER2-optimized quinazolines (e.g., 4-anilinoquinazolines) show no reported activity at this channel. |
| Conditions | CHO cells expressing KCNQ1/MINK; ⁸⁶Rb⁺ efflux assay; 10 min incubation prior to KCl induction |
Why This Matters
This defines a unique biological profile for selecting this compound over kinase-specific quinazolines when ion channel modulation is a project objective.
- [1] BindingDB. BDBM50420073 (CHEMBL2047506). Antagonist activity at KCNQ1/MINK expressed in CHO cells assessed as inhibition of KCl-induced ⁸⁶Rb⁺ efflux. IC₅₀ = 1.90E+3 nM. View Source
